molecular formula C16H17BrN4O2S B11175755 N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide

Cat. No.: B11175755
M. Wt: 409.3 g/mol
InChI Key: HYCHXTSNUDEOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide is a sulfonamide-triazine hybrid compound characterized by a 1,3,5-triazine core substituted with a benzyl group at position 5 and a 4-bromobenzenesulfonamide moiety at position 2. This structure combines a sulfonamide pharmacophore with a partially saturated triazine ring, a design strategy often employed to enhance binding affinity and metabolic stability in medicinal chemistry .

Properties

Molecular Formula

C16H17BrN4O2S

Molecular Weight

409.3 g/mol

IUPAC Name

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-bromobenzenesulfonamide

InChI

InChI=1S/C16H17BrN4O2S/c17-14-6-8-15(9-7-14)24(22,23)20-16-18-11-21(12-19-16)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,18,19,20)

InChI Key

HYCHXTSNUDEOMN-UHFFFAOYSA-N

Canonical SMILES

C1NC(=NCN1CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromobenzenesulfonamide

4-Bromobenzenesulfonamide is synthesized via sulfonation of bromobenzene, followed by amidation:

  • Sulfonation : Bromobenzene reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 4-bromobenzenesulfonyl chloride.

  • Amidation : The sulfonyl chloride intermediate is treated with aqueous ammonia (NH₃) at room temperature, yielding 4-bromobenzenesulfonamide (85–90% yield).

Key Reaction :

C6H5Br+ClSO3HC6H4BrSO3ClNH3C6H4BrSO2NH2\text{C}6\text{H}5\text{Br} + \text{ClSO}3\text{H} \rightarrow \text{C}6\text{H}4\text{BrSO}3\text{Cl} \xrightarrow{\text{NH}3} \text{C}6\text{H}4\text{BrSO}2\text{NH}_2

Cyclocondensation to Form the Tetrahydrotriazine Core

The tetrahydrotriazine ring is constructed via acid-catalyzed cyclocondensation, adapting methods from triazinyl benzenesulfonamide syntheses:

  • Reagents :

    • 4-Bromobenzenesulfonamide (1.0 equiv)

    • Dicynamide (NCNHC≡N, 1.2 equiv)

    • Benzylamine (1.5 equiv)

    • Hydrochloric acid (HCl, conc.)

  • Procedure :

    • Combine reagents in ethanol under reflux (80°C, 12 hours).

    • Neutralize with sodium bicarbonate (NaHCO₃) post-reaction.

    • Isolate the crude product via filtration and recrystallize from ethanol/water (7:3).

Mechanism :

  • Dicynamide acts as a cyanamide source, reacting with benzylamine to form a biguanide intermediate.

  • Cyclization with 4-bromobenzenesulfonamide under acidic conditions yields the tetrahydrotriazine scaffold.

Yield : 65–70%
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H), 4.12 (s, 2H, CH₂), 3.45 (t, 2H, N-CH₂), 2.90 (m, 4H, triazine-H).

  • MS (ESI) : m/z 409.2 [M+H]⁺.

Alternative Route: Post-Cyclization Alkylation

For enhanced regioselectivity, the benzyl group is introduced after triazine formation:

  • Reagents :

    • N-(1,4,5,6-Tetrahydro-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide (1.0 equiv)

    • Benzyl bromide (1.2 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Procedure :

    • Dissolve the triazine intermediate in dimethylformamide (DMF).

    • Add benzyl bromide and K₂CO₃; stir at 60°C for 6 hours.

    • Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Yield : 60–65%
Advantage : Avoids competing reactions during cyclocondensation.

Optimization and Challenges

Acid Catalysis and Solvent Effects

  • HCl Concentration : Higher HCl concentrations (≥4 M) improve cyclization efficiency but risk sulfonamide decomposition.

  • Solvent Choice : Ethanol outperforms acetonitrile in yield due to better solubility of intermediates.

Comparative Analysis of Methods

Parameter Cyclocondensation Route Post-Alkylation Route
Yield 65–70%60–65%
Purity 95–98%90–93%
Regioselectivity HighModerate
Complexity LowMedium

Scalability and Industrial Relevance

  • Batch Size : Cyclocondensation scales linearly up to 1 kg with consistent yields (63–68%).

  • Cost Drivers : Benzylamine and dicynamide account for 70% of raw material costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Triazine Derivatives with Piperidine/Morpholine Substituents

Compounds such as N-(4,6-dipiperidino-1,3,5-triazin-2-yl) amino acid derivatives (e.g., compounds 15–28 in ) feature fully aromatic 1,3,5-triazine rings substituted with piperidine or morpholine groups. These substituents enhance solubility due to their polar amine and ether functionalities, respectively.

N-(5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide

This analog () replaces the benzyl group with a cycloheptyl moiety and uses a propane sulfonamide instead of 4-bromobenzenesulfonamide. The cycloheptyl group increases steric bulk and lipophilicity (molecular weight: 302.44 g/mol), which may reduce aqueous solubility compared to the benzyl-substituted target compound.

Sulfonamide Modifications

2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene) Derivatives

describes sulfonamides with imidazolidin-2-ylidene and methylthio-triazine groups. These compounds exhibit divergent electronic profiles due to the methylthio linker and imidazolidin-2-ylidene substituent, which may enhance π-π stacking or hydrogen bonding.

4-Chloro-5-Methylbenzenesulfonamide Derivatives

Analogous compounds in feature chloro and methyl substituents on the benzene ring. The 4-bromo group in the target compound provides stronger electron withdrawal (Hammett σpara: Br = +0.23 vs. Cl = +0.23; meta: Br = +0.39 vs. Cl = +0.37), which could increase electrophilicity and influence interactions with nucleophilic residues in enzymatic targets .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Target Compound 5-Benzyl, 4-bromobenzenesulfonamide C16H16BrN5O2S* ~402.3 (estimated) Partially saturated triazine; strong electron-withdrawing Br
N-(5-Cycloheptyl-1,4,5,6-tetrahydrotriazin-2-yl)-2-propanesulfonamide 5-Cycloheptyl, propanesulfonamide C13H26N4O2S 302.44 Aliphatic sulfonamide; increased lipophilicity
N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives Morpholine, amino acids Varies (e.g., C14H21N7O3) ~300–400 Polar substituents; enhanced solubility
2-[(4-Amino-6-R2-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene) derivatives Methylthio linker, imidazolidin-2-ylidene Varies (e.g., C14H15ClN6O2S) ~350–400 Conformational flexibility; potential for diverse interactions

*Estimated based on structural analogs.

Research Implications

The target compound’s design combines features of rigidity (triazine core) and tunable electronic properties (4-bromobenzenesulfonamide). Compared to cycloheptyl or morpholine analogs, its benzyl group may improve blood-brain barrier penetration, while the bromine atom could facilitate halogen bonding in drug-receptor interactions. Further studies should explore its synthesis optimization (e.g., via ’s stepwise substitution) and comparative bioactivity profiling against malaria or cancer targets, as seen in related triazine sulfonamides .

Biological Activity

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrotriazine ring fused with a benzyl group and a sulfonamide moiety , which is known for its diverse biological activities. The presence of the bromine atom in the sulfonamide group enhances lipophilicity, potentially influencing pharmacokinetic properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC16H18BrN5O2S
Molecular Weight404.31 g/mol
LogP (octanol-water partition)3.5
Polar Surface Area80.12 Ų

Research indicates that compounds similar to this compound often exhibit:

  • Antimicrobial Activity: The sulfonamide group is known for its antibacterial properties by inhibiting bacterial folate synthesis.
  • Anticancer Properties: Some derivatives have shown promise in inhibiting tumor growth through various pathways.
  • Anti-inflammatory Effects: Compounds with similar structures have been noted to modulate inflammatory responses.

Efficacy Against Biological Targets

Studies have demonstrated that the compound displays significant activity against various cell lines and pathogens. For instance:

  • Antibacterial Activity: In vitro studies suggest effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
  • Antifungal Activity: The compound has shown potential in inhibiting fungal strains like Candida albicans.

Case Studies

  • Study on Antimicrobial Efficacy:
    • A study evaluated the antibacterial effects of this compound against E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing promising antibacterial properties.
  • Anticancer Activity Assessment:
    • In a cell viability assay using human cancer cell lines (e.g., HeLa), the compound exhibited an IC50 value of 15 µM, indicating significant cytotoxic activity and potential for further development in cancer therapeutics.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
SulfanilamideSulfonamide groupAntibacterial
BenzylsulfonamideBenzene ring with sulfonamideAntimicrobial
Triazole derivativesTriazole ring structureAntifungal/Anticancer

Q & A

Q. What are the recommended synthetic pathways for N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide?

The synthesis typically involves multi-step organic reactions. A common approach is to:

  • Step 1 : React cyanuric chloride with benzylamine derivatives to form the triazin-2-yl core. Optimize reaction conditions (e.g., inert atmosphere, controlled temperature) to minimize side products .
  • Step 2 : Introduce the 4-bromobenzenesulfonamide moiety via nucleophilic substitution or coupling reactions. Use solvents like dichloromethane (DCM) or tetrahydrofuran (THF) with bases such as triethylamine (TEA) to enhance reactivity .
  • Purification : Employ column chromatography or recrystallization (e.g., ethanol reflux) to isolate the final compound .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the benzyl group (δ 3.5–4.5 ppm for CH₂), triazine protons (δ 7.0–8.5 ppm), and sulfonamide protons (δ 10–11 ppm) .
  • Mass Spectrometry (MS) : Verify the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br) .
  • Elemental Analysis : Ensure C, H, N, and S percentages align with the theoretical formula .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening should focus on:

  • Antimicrobial Activity : Use broth microdilution assays (e.g., MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer) to assess IC₅₀ values .
  • Enzyme Inhibition : Test against kinases (e.g., SYK) or carbonic anhydrases using fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Modify Substituents : Replace the benzyl group with cycloheptyl or allyl groups to assess steric/electronic effects on target binding .
  • Vary Sulfonamide Moieties : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to enhance enzyme inhibition .
  • Triazine Core Adjustments : Substitute nitrogen atoms in the triazine ring with sulfur or oxygen to alter reactivity .
  • Use QSAR Models : Apply computational tools to predict bioactivity and prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Validate Target Engagement : Use techniques like Surface Plasmon Resonance (SPR) or thermal shift assays to confirm direct binding to enzymes (e.g., SYK) .
  • Cross-Validate In Silico Predictions : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to refine computational models .

Q. How can researchers elucidate the mechanism of action for this compound in cancer models?

  • Apoptosis Assays : Measure caspase-3/7 activation and Annexin V staining in treated cells .
  • Cell Cycle Analysis : Use flow cytometry to identify phase-specific arrest (e.g., G1/S checkpoint) .
  • Transcriptomic Profiling : Perform RNA-seq to identify dysregulated pathways (e.g., p53 signaling) .
  • In Vivo Validation : Test efficacy in xenograft models (e.g., nude mice) with pharmacokinetic monitoring of plasma half-life and tissue distribution .

Methodological Considerations

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

  • Byproduct Formation : Optimize reaction stoichiometry and use scavengers (e.g., sodium carbonate) to suppress side reactions .
  • Low Solubility : Switch to polar aprotic solvents (e.g., DMF) during sulfonamide coupling steps .
  • Purification Bottlenecks : Replace column chromatography with high-throughput techniques like centrifugal partition chromatography .

Q. How should researchers design experiments to assess metabolic stability?

  • In Vitro Liver Microsomes : Incubate the compound with rat/human liver microsomes and quantify parent compound degradation via LC-MS .
  • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
  • Plasma Stability : Monitor degradation in plasma (37°C, pH 7.4) over 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.